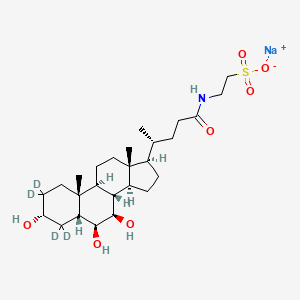

Tauro-|A-muricholic acid-d4 (sodium)

Beschreibung

BenchChem offers high-quality Tauro-|A-muricholic acid-d4 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tauro-|A-muricholic acid-d4 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H44NNaO7S |

|---|---|

Molekulargewicht |

541.7 g/mol |

IUPAC-Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i8D2,14D2; |

InChI-Schlüssel |

NYXROOLWUZIWRB-KIZYMFMYSA-M |

Isomerische SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |

Kanonische SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Herkunft des Produkts |

United States |

The Unseen Standard: A Technical Guide to Tauro-alpha-muricholic acid-d4 Sodium Salt in Bioanalysis and Metabolic Research

This guide provides an in-depth technical exploration of Tauro-alpha-muricholic acid-d4 (TαMCA-d4) sodium salt, a critical tool for researchers, scientists, and drug development professionals. We will delve into its core application as an internal standard in mass spectrometry, provide detailed experimental protocols, and explore the broader scientific context of its unlabeled counterpart in metabolic signaling pathways.

Introduction: The Complex World of Bile Acids and the Need for Precision

Bile acids, synthesized from cholesterol in the liver, are far more than simple digestive detergents. They are now recognized as crucial signaling molecules that modulate a wide array of metabolic processes, including glucose homeostasis, lipid metabolism, and energy expenditure.[1] This signaling is primarily mediated through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[2][3]

Among the diverse family of bile acids, muricholic acids are of particular interest in rodent models and are also found in small amounts in humans. Tauro-alpha-muricholic acid (TαMCA), a taurine conjugate of α-muricholic acid, has emerged as a significant player, acting as a potent antagonist of the FXR.[4] Given the low concentrations and complex biological matrices in which these molecules exist, their accurate quantification is paramount. This is where the principle of stable isotope dilution and the use of deuterated internal standards like TαMCA-d4 sodium salt become indispensable.

The Standard Bearer: Properties of Tauro-alpha-muricholic acid-d4 Sodium Salt

TαMCA-d4 sodium salt is a synthetic, high-purity, stable isotope-labeled version of the endogenous TαMCA. The four deuterium atoms incorporated into its structure impart a 4-dalton mass shift, making it easily distinguishable from the native analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties.

The primary and almost exclusive use of TαMCA-d4 sodium salt is as an internal standard for the precise and accurate quantification of TαMCA in biological samples using gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

The rationale for using a stable isotope-labeled internal standard is rooted in its ability to correct for variations that can occur during sample preparation and analysis. Because the deuterated standard behaves almost identically to the endogenous analyte during extraction, chromatography, and ionization, it effectively normalizes for:

-

Extraction Inefficiencies: Losses during sample clean-up and concentration steps.

-

Matrix Effects: Ion suppression or enhancement caused by other components in the biological sample.

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.

By adding a known amount of TαMCA-d4 to each sample at the beginning of the workflow, the ratio of the endogenous analyte's signal to the internal standard's signal can be used to calculate the precise concentration of the analyte, ensuring high accuracy and reproducibility.

Core Application: Quantitative Bioanalysis via Stable Isotope Dilution LC-MS/MS

The gold standard for bile acid quantification is LC-MS/MS, and the use of a dedicated deuterated internal standard for each analyte is best practice.[6] The following sections provide a framework for developing a robust analytical method for TαMCA using TαMCA-d4 as an internal standard.

Experimental Workflow for Bile Acid Analysis

Caption: TαMCA acts as an agonist for TGR5 and an antagonist for FXR in intestinal epithelial cells.

-

FXR Antagonism: TαMCA is a known antagonist of the farnesoid X receptor (FXR). [4]In the gut, FXR activation by other bile acids leads to the production of fibroblast growth factor 15/19 (FGF15/19), which signals to the liver to suppress bile acid synthesis. By antagonizing FXR, high levels of TαMCA can disinhibit this feedback loop, leading to increased bile acid production. [7]This has implications for cholesterol metabolism and hepatic health.

-

TGR5 Agonism: In contrast to its effect on FXR, TαMCA has been shown to be an agonist of the Takeda G protein-coupled receptor 5 (TGR5). [8]TGR5 activation in the gut is associated with the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a key role in glucose homeostasis and insulin secretion. [1]This dual functionality highlights the nuanced role of specific bile acids in metabolic regulation.

The Gut Microbiome-Bile Acid Axis

The composition of the gut microbiota profoundly influences the bile acid pool. Gut bacteria possess bile salt hydrolases (BSHs) that deconjugate taurine and glycine from primary bile acids. [9]This is the initial step for the subsequent conversion of primary to secondary bile acids.

In germ-free mice, levels of TαMCA are significantly elevated. [4]Colonization with a conventional gut microbiota leads to a dramatic reduction in TαMCA levels, suggesting that gut bacteria actively metabolize this bile acid. [4]This interplay is critical, as the microbiota-mediated reduction of the FXR antagonist TαMCA allows for normal FXR signaling and feedback control of bile acid synthesis. [7]Therefore, studying TαMCA levels can provide insights into the functional activity of the gut microbiome and its impact on host metabolism.

Conclusion

Tauro-alpha-muricholic acid-d4 sodium salt is an essential tool for researchers investigating the intricate roles of bile acids in metabolic health and disease. Its use as an internal standard in LC-MS/MS analysis enables the accurate and precise quantification of its endogenous counterpart, TαMCA. Understanding the concentration of TαMCA provides a window into the complex interplay between the gut microbiome, nuclear and membrane receptor signaling, and overall metabolic homeostasis. The methodologies and scientific context provided in this guide serve as a comprehensive resource for the robust application of this critical analytical standard in cutting-edge research.

References

-

Sayin, S. I., Wahlström, A., Felin, J., Jäntti, S., Marschall, H. U., Bamberg, K., ... & Bäckhed, F. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell metabolism, 17(2), 225-235. [Link]

-

Li, G., Liu, Y., Zhang, Y., Li, Y., Zhang, H., Cui, Y., ... & Chen, Y. (2022). Muricholic acid mediates puberty initiation via the hypothalamic TGR5 signaling pathway. Proceedings of the National Academy of Sciences, 119(15), e2116482119. [Link]

-

Zhu, Y., Zhang, Y., & Li, Y. (2023). Bile acids affect intestinal barrier function through FXR and TGR5. Frontiers in Physiology, 14, 1226233. [Link]

-

Wang, Y., Chen, J., & Chen, G. (2023). Gut Microbiota and Its Metabolite Taurine-β-Muricholic Acid Contribute to Antimony- and/or Copper-Induced Liver Inflammation. International Journal of Molecular Sciences, 24(7), 6483. [Link]

-

Pellicciari, R., Gioiello, A., & Fiorucci, S. (2020). Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota. International Journal of Molecular Sciences, 21(23), 9333. [Link]

-

Chiang, J. Y. (2013). Intestinal FXR and TGR5 signaling in metabolic regulation. Journal of biomedical science, 20(1), 1-8. [Link]

-

Ridlon, J. M., Kang, D. J., & Hylemon, P. B. (2016). Taurocholic acid metabolism by gut microbes and colon cancer. Gut microbes, 7(2), 185-191. [Link]

-

Li, T., & Chiang, J. Y. (2014). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. Pharmacological research, 86, 48-56. [Link]

-

Ståhlman, M., & Marschall, H. U. (2012). Bile Acids and the Gut Microbiome. Gastroenterology, 142(7), 1483-1485. [Link]

-

Giera, M., & Lang, R. (2019). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 9(10), 219. [Link]

-

Setchell, K. D., & Matsui, A. (1983). Serum bile acid analysis. Clinica chimica acta; international journal of clinical chemistry, 127(1), 1–17. [Link]

-

ResearchGate. (2023). Bile acids affect intestinal barrier function through FXR and TGR5. Retrieved February 13, 2024, from [Link]

-

Cell Biolabs, Inc. (n.d.). Total Bile Acid Assay Kit. Retrieved February 13, 2024, from [Link]

-

Esoterix. (n.d.). Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. Retrieved February 13, 2024, from [Link]

Sources

- 1. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bile salt hydrolase: a key player in gut microbiota and its implications for metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Tauro-alpha-muricholic acid-d4 Sodium Salt: Structure, Properties, and Application as an Internal Standard

This technical guide provides a comprehensive overview of Tauro-alpha-muricholic acid-d4 sodium salt, a critical tool for researchers in the fields of metabolomics, drug metabolism, and gastrointestinal physiology. We will delve into the nuanced details of its chemical structure, its physicochemical properties, and its primary application as an internal standard in mass spectrometry-based analyses. This document is intended for scientists and drug development professionals who require a deep and practical understanding of this isotopically labeled bile acid.

Introduction: The Significance of Muricholic Acids and Their Labeled Analogs

Bile acids are a family of steroidal molecules synthesized in the liver from cholesterol. They play a crucial role in the digestion and absorption of dietary lipids and fat-soluble vitamins in the gut.[1][2] Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[1]

Muricholic acids are a specific class of bile acids that are particularly abundant in mice, hence their name.[3][4] The primary forms, α- and β-muricholic acid, are distinguished by the stereochemistry of the hydroxyl group at the C-7 position.[3] Like other bile acids, muricholic acids are conjugated in the liver with either taurine or glycine before being secreted into the bile.[3] Tauro-α-muricholic acid is the taurine conjugate of α-muricholic acid.[5][6]

The deuterated form, Tauro-alpha-muricholic acid-d4 sodium salt, is a synthetic, isotopically labeled version of the endogenous compound. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[7][8][9] Its use allows for precise and accurate quantification of the non-labeled Tauro-alpha-muricholic acid in various biological matrices.

Chemical Structure and Physicochemical Properties

The foundational structure of Tauro-alpha-muricholic acid-d4 sodium salt is the cholan-24-oic acid scaffold, a C24 steroid. It is characterized by three hydroxyl groups at the 3α, 6β, and 7α positions. The taurine moiety is conjugated to the C-24 carboxyl group via an amide linkage. In this deuterated variant, four hydrogen atoms on the steroid nucleus have been replaced by deuterium.

Structural Elucidation

The systematic name for Tauro-alpha-muricholic acid-d4 sodium salt is 2-[[(3α,5β,6β,7α)-3,6,7-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4)]amino]-ethanesulfonic acid, monosodium salt.[7][8] The deuterium labels are specifically located at the C-2 and C-4 positions of the A-ring of the steroid nucleus.

Caption: Chemical structure of Tauro-alpha-muricholic acid-d4 sodium salt.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C26H40D4NO7S . Na | [7][8][10] |

| Formula Weight | 541.7 g/mol | [7][8] |

| Appearance | Crystalline solid | [7][] |

| Purity | >99% deuterated forms (d1-d4) | [7] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [7][] |

| Storage | -20°C | [8][] |

Application in Quantitative Bioanalysis: A Methodological Deep Dive

The primary and most critical application of Tauro-alpha-muricholic acid-d4 sodium salt is its use as an internal standard (IS) for the quantification of endogenous Tauro-alpha-muricholic acid in biological samples.[7][8][9] The rationale for using a stable isotope-labeled internal standard is to correct for sample-to-sample variations in extraction efficiency and matrix effects during mass spectrometric analysis.

Experimental Workflow: Quantification of Tauro-alpha-muricholic acid in Mouse Serum

The following protocol outlines a typical workflow for the analysis of Tauro-alpha-muricholic acid in mouse serum using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Caption: UPLC-MS/MS workflow for bile acid quantification.

Detailed Experimental Protocol

1. Sample Preparation:

- Thaw mouse serum samples on ice.

- To 50 µL of serum in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of Tauro-alpha-muricholic acid-d4 sodium salt in methanol (internal standard).

- Add 200 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex for 30 seconds and incubate at -20°C for 20 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. UPLC-MS/MS Analysis:

- UPLC System: A Waters ACQUITY UPLC system or equivalent.

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate the bile acids of interest.

- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500) operated in negative ion mode.

- Ionization Source: Electrospray ionization (ESI).

- MRM Transitions:

- Tauro-alpha-muricholic acid: Monitor the transition from the precursor ion (m/z 514.3) to a specific product ion.

- Tauro-alpha-muricholic acid-d4: Monitor the transition from the precursor ion (m/z 518.3) to the corresponding product ion.

3. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio of Tauro-alpha-muricholic acid to Tauro-alpha-muricholic acid-d4.

- Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

- Determine the concentration of Tauro-alpha-muricholic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Broader Scientific Context and Future Directions

Tauro-alpha-muricholic acid is a known antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.[5][7][] The ability to accurately quantify this and other bile acids is crucial for understanding the complex interplay between the gut microbiota, bile acid metabolism, and host physiology in both health and disease. The use of deuterated standards like Tauro-alpha-muricholic acid-d4 sodium salt is indispensable for the rigorous and reproducible research required to advance our knowledge in these areas. Future research will likely focus on delineating the precise roles of individual bile acids in various signaling pathways and their potential as therapeutic targets for metabolic and inflammatory diseases.

References

-

ResearchGate. Structures of common muricholic acids. [Link]

-

Wikipedia. Muricholic acid. [Link]

-

LIPID MAPS. Tauro-alpha-muricholic acid. [Link]

-

PubChem. alpha-Muricholic acid. [Link]

-

PubChem. Tauro-alpha-muricholic acid. [Link]

-

Avanti Polar Lipids. Tauro-α-muricholic Acid, Sodium Salt. [Link]

-

Avanti Polar Lipids. High-Purity Taurocholic Acid-D4, Sodium Salt. [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Muricholic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 2393-58-0: α-Muricholic acid | CymitQuimica [cymitquimica.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Tauro-alpha-muricholic acid | C26H45NO7S | CID 101657566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tauro-alpha-muricholic Acid-d4 (sodium salt) | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tauro-α-muricholic acid-d4 sodium salt | CAS 25613-05-2 unlabeled free acid | SCBT - Santa Cruz Biotechnology [scbt.com]

T-alpha-MCA-d4 sodium salt molecular weight and formula

This guide serves as a definitive technical monograph on Tauro-alpha-muricholic Acid-d4 (T-alpha-MCA-d4) Sodium Salt , designed for application scientists and metabolomics researchers.[1]

Role: Internal Standard for Quantitative Metabolomics & DMPK Compound Class: Conjugated Murine Bile Acid[1]

Executive Technical Summary

Tauro-alpha-muricholic acid-d4 (sodium salt) is the deuterated isotopologue of Tauro-alpha-muricholic acid (T-alpha-MCA), a primary bile acid unique to murine species (mice/rats) and a potent antagonist of the Farnesoid X Receptor (FXR).[1][2][3][4]

In drug development and metabolomics, this compound serves as the Gold Standard Internal Standard (IS) for normalizing extraction efficiency and ionization matrix effects during the LC-MS/MS quantification of bile acid pools.[1] Its utility is critical in pre-clinical rodent models where T-alpha-MCA is a dominant biomarker for liver injury, cholestasis, and gut microbiome metabolic activity.[1]

Chemical Specifications & Identity

Precise molecular characterization is required for accurate mass spectrometry method development.[1] Note that two distinct isotopologues exist in the commercial market, affecting the Multiple Reaction Monitoring (MRM) transitions.

Physicochemical Data

| Property | Specification |

| Common Name | T-alpha-MCA-d4 Sodium Salt |

| Systematic Name | 2-[[(3$\alpha |

| Chemical Formula | |

| Molecular Weight | 541.71 g/mol |

| Parent Acid MW | 519.72 g/mol (Free Acid form) |

| Solubility | DMSO (>10 mg/mL), Ethanol (>1 mg/mL), Water (Sparingly; pH dependent) |

| Appearance | Crystalline Solid |

| Stability | Hygroscopic; Store at -20°C; Stable for >2 years in powder form.[1][4] |

The "Label Position" Critical Variable

CRITICAL TECHNICAL NOTE: You must verify the position of the deuterium label in your specific lot, as it dictates your MS/MS transition setup.[1]

-

Taurine-Labeled (

-ethanesulfonic acid): The label is on the amino-sulfonic tail.[1]-

Precursor Ion:

518.3 ( -

Product Ion:

84.0 (

-

-

Steroid-Labeled (Ring A,

-cholan): The label is on the steroid core (typically C2, C4).[1]-

Precursor Ion:

518.3 ( -

Product Ion:

80.0 (

-

Failure to account for this distinction will result in zero signal in MRM mode.

Biological Context & Mechanism

Understanding the biological origin of the analyte ensures robust experimental design.[1] T-alpha-MCA is not just a passive metabolite; it is an active signaling molecule.[1]

Metabolic Pathway (Murine)

Cholesterol is converted to alpha-muricholic acid (alpha-MCA) in the liver, which is then conjugated with taurine.[1] Unlike humans, who produce cholate and chenodeoxycholate, mice produce alpha- and beta-muricholic acids, which protect them from cholesterol accumulation by antagonizing intestinal FXR.[1]

Figure 1: Biosynthetic pathway of Tauro-alpha-muricholic acid and its regulatory role as an FXR antagonist.[1]

Analytical Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating workflow for quantifying T-alpha-MCA in murine plasma using the d4-sodium salt as an internal standard.[1]

Preparation of Standards

Expert Insight: Sodium salts are hygroscopic.[1] Do not weigh <5 mg directly to avoid static/balance errors. Weigh a larger amount to create a primary stock, then dilute.[1]

-

Primary Stock (1 mM): Dissolve T-alpha-MCA-d4 Na salt in pure Methanol .

-

Working Internal Standard (WIS): Dilute Primary Stock to 200 nM in 50% Methanol/Water.

-

Usage: This concentration ensures the IS signal is within the dynamic range of the detector (approx.

-

-

Sample Extraction (Protein Precipitation)

This method minimizes matrix effects (phospholipid suppression).[1]

-

Aliquot: Transfer 50

L of murine plasma to a 1.5 mL Eppendorf tube. -

Spike IS: Add 10

L of WIS (200 nM) . Vortex briefly.-

Self-Validation Check: The IS is added before extraction to correct for recovery losses.

-

-

Precipitate: Add 150

L of ice-cold Acetonitrile (containing 1% Formic Acid) .-

Why Formic Acid? Acidification breaks protein-bile acid binding.[1]

-

-

Incubate: -20°C for 20 minutes (enhances precipitation).

-

Centrifuge: 15,000 x g for 15 minutes at 4°C.

-

Supernatant: Transfer 100

L supernatant to an LC vial containing 100

LC-MS/MS Conditions[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[1]

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[1]

-

Separation: T-alpha-MCA and T-beta-MCA are isomers.[1] You must achieve chromatographic resolution (approx. 0.5 min separation) because they share the same parent mass.[1]

MRM Transitions (Negative Mode ESI):

| Analyte | Precursor (

Workflow Visualization

The following diagram illustrates the analytical logic, ensuring the distinction between the IS and the Analyte is maintained throughout the workflow.

Figure 2: LC-MS/MS Quantitative Workflow using Isotope Dilution Strategy.

References

-

Cayman Chemical. Tauro-alpha-muricholic Acid-d4 (sodium salt) Product Insert. Retrieved from [1]

-

Sayin, S. I., et al. (2013).[1] "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[1][4] Cell Metabolism, 17(2), 225-235.[1][4] Link

-

García-Cañaveras, J. C., et al. (2012).[1] "Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method." Journal of Lipid Research, 53(10), 2231-2241.[1] Link

-

LGC Standards. Tauro-Alpha-muricholic Acid-d4 Sodium Salt Data Sheet. Retrieved from [1]

Sources

The Role of Tauro-alpha-muricholic Acid as a Farnesoid X Receptor (FXR) Antagonist Biomarker: A Technical Guide

This technical guide provides an in-depth exploration of Tauro-alpha-muricholic acid (Tα-MCA), a naturally occurring bile acid, and its significance as an antagonist of the farnesoid X receptor (FXR). We will delve into the molecular mechanisms of FXR antagonism, the physiological and pathological implications, and provide detailed protocols for its quantification and functional characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, hepatology, and metabolic diseases.

The Farnesoid X Receptor (FXR): A Master Regulator of Metabolism

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Primarily expressed in the liver and intestine, FXR acts as a ligand-activated transcription factor.[2] Its endogenous ligands are bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent activators.[2][3] Upon binding to a bile acid ligand, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional events that regulate the synthesis, transport, and metabolism of bile acids, lipids, and glucose.[2]

The activation of FXR in the liver and intestine plays a crucial role in a negative feedback loop that controls bile acid synthesis.[4] In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] In the intestine, FXR activation stimulates the release of fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which travels to the liver and also suppresses CYP7A1 expression.[5][6] This intricate signaling network ensures that intracellular bile acid concentrations are tightly controlled, preventing their accumulation to toxic levels.

Diagram 1: The FXR Signaling Pathway

Caption: A simplified diagram of the FXR signaling pathway in the liver and intestine.

Tauro-alpha-muricholic Acid (Tα-MCA): An Endogenous FXR Antagonist

While many bile acids act as FXR agonists, a subset, including the muricholic acids, function as antagonists.[4] Muricholic acids are primary bile acids in mice and are found in low concentrations in humans.[7] Tauro-alpha-muricholic acid (Tα-MCA) is the taurine-conjugated form of α-muricholic acid.[7] Along with its isomer, tauro-beta-muricholic acid (Tβ-MCA), Tα-MCA has been identified as a naturally occurring FXR antagonist.[4][5]

The antagonistic activity of Tα-MCA stems from its unique stereochemistry, which allows it to bind to the ligand-binding domain of FXR without inducing the conformational changes necessary for coactivator recruitment and subsequent gene transcription.[4] This competitive inhibition prevents the activation of FXR by agonistic bile acids, thereby disrupting the negative feedback regulation of bile acid synthesis.

The gut microbiota plays a significant role in modulating the levels of FXR antagonists like Tα-MCA.[8] In germ-free mice, levels of Tα-MCA and Tβ-MCA are elevated, leading to FXR inhibition.[4] The introduction of a conventional gut microbiota leads to the metabolism of these antagonistic bile acids, relieving FXR inhibition.[4] This highlights the intricate interplay between the host, its gut microbiome, and bile acid signaling.

Tα-MCA as a Biomarker in Health and Disease

The role of Tα-MCA as an FXR antagonist has significant implications for various physiological and pathological conditions, making it a valuable biomarker.

Metabolic Diseases

Inhibition of intestinal FXR signaling by antagonists like Tα-MCA has been shown to have beneficial effects on metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[8][9] By antagonizing intestinal FXR, Tα-MCA can lead to an increase in the bile acid pool size and alter the composition of circulating bile acids, which can have systemic effects on metabolism.[8] Studies have shown an inverse correlation between circulating levels of C-6 hydroxylated bile acids, such as Tα-MCA, and markers of metabolic disease, including body mass index, waist circumference, and insulin resistance.

Liver Diseases

In the context of liver disease, the role of FXR is complex. While FXR activation is generally considered protective against cholestasis, the accumulation of FXR antagonists could potentially exacerbate certain liver conditions.[10] Conversely, the hepatoprotective effects of some bile acids have been attributed to their ability to displace more toxic bile acids from hepatocytes.[11] Monitoring the levels of Tα-MCA in patients with liver disease may provide insights into the underlying pathophysiology and disease progression.

Quantification of Tauro-alpha-muricholic Acid in Biological Samples

Accurate quantification of Tα-MCA in biological matrices such as serum, plasma, and tissue is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of bile acids.[12][13]

Experimental Protocol: LC-MS/MS Quantification of Tα-MCA

This protocol provides a general framework for the quantification of Tα-MCA in serum. Optimization may be required based on the specific instrumentation and sample type.

1. Sample Preparation (Protein Precipitation): [14][15]

- Thaw serum samples on ice.

- To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., d4-Taurocholic acid).

- Vortex the mixture vigorously for 30 seconds to precipitate proteins.

- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant to a new tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

- Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis: [13][14]

- Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 10-15 minutes is used to separate the bile acids.

- Flow Rate: 0.3-0.5 mL/min.

- Column Temperature: 40-50°C.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for Tα-MCA and the internal standard should be monitored. For Tα-MCA, a common transition is m/z 514.3 -> 80.1.

- Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

3. Data Analysis:

- Generate a standard curve using known concentrations of Tα-MCA.

- Calculate the peak area ratio of Tα-MCA to the internal standard for both the standards and the unknown samples.

- Determine the concentration of Tα-MCA in the samples by interpolating their peak area ratios on the standard curve.

Diagram 2: Workflow for LC-MS/MS Quantification of Tα-MCA

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gut Microbiota and Its Metabolite Taurine-β-Muricholic Acid Contribute to Antimony- and/or Copper-Induced Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Muricholic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Role of bile acids in liver diseases mediated by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tauro alpha-muricholate is as effective as tauro beta-muricholate and tauroursodeoxycholate in preventing taurochenodeoxycholate-induced liver damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. shimadzu.co.kr [shimadzu.co.kr]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of Murine Bile Acids and Deuterated Tracers: A Technical Guide

Topic: Metabolic Pathway of Murine Bile Acids and Deuterated Tracers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Murine-Human Divergence

In pre-clinical drug development and metabolic research, the mouse is the quintessential model organism. However, the translation of bile acid (BA) metabolism from mouse to human is fraught with biochemical pitfalls. The distinct hydrophobicity of the murine BA pool—driven by muricholic acids (MCAs) —creates a metabolic landscape fundamentally different from the human system.[1]

This guide delineates the specific enzymatic pathways unique to murine BA synthesis (specifically the roles of CYP2C70 and CYP2A12 ) and provides a validated, self-consistent protocol for utilizing deuterated tracers to map metabolic flux, determine pool sizes, and quantify synthesis rates using LC-MS/MS.

The Murine Bile Acid Landscape: Pathway Mechanics

Unlike humans, who synthesize Cholic Acid (CA) and Chenodeoxycholic Acid (CDCA) as primary end-products, mice possess a "hydrophilic shield." They metabolize CDCA further into Alpha- and Beta-Muricholic Acids (α-MCA, β-MCA).[2][3][4] This conversion renders the murine BA pool far less cytotoxic and more water-soluble than the human pool.

Key Enzymatic Divergences

-

CYP2C70 (Muricholic Acid Synthase): This cytochrome P450 enzyme is absent in humans.[5] In mice, it hydroxylates CDCA at the 6β-position to form α-MCA, which is subsequently epimerized to β-MCA.[3]

-

CYP2A12 (7α-Rehydroxylase): Mice can "resurrect" secondary bile acids.[1][3] CYP2A12 re-hydroxylates Deoxycholic Acid (DCA) and Lithocholic Acid (LCA) back into primary BAs (CA and CDCA, respectively).[1][3] Humans lack this capacity, leading to the accumulation of secondary BAs.

-

Conjugation: Murine BAs are almost exclusively conjugated with taurine (e.g., T-CA, T-β-MCA), whereas humans utilize both glycine and taurine (mostly glycine).

Visualization: The Murine Biosynthetic Pathway

The following diagram illustrates the flow from Cholesterol to the specific murine end-products, highlighting the critical CYP2C70 node.

Figure 1: The Murine Bile Acid Biosynthetic Pathway. Note the central role of CYP2C70 in diverting CDCA toward hydrophilic Muricholic Acids (MCAs).[5]

Deuterated Tracers in Metabolic Flux Analysis[7][8]

Static measurements of bile acid concentrations (pool size) often fail to capture the dynamic turnover of the system. Stable isotope dilution using deuterated tracers is the gold standard for determining:

-

Total Bile Acid Pool Size: The total circulating mass of BAs.

-

Fractional Synthesis Rate (FSR): The speed at which new BAs are generated by the liver.

Tracer Selection Criteria

To ensure data integrity, tracers must meet specific chemical requirements:

-

Isotopic Stability: Deuterium atoms must be placed in non-exchangeable positions (e.g., C2, C4, C24). Avoid positions acidic to enolization to prevent in vivo loss of the label.

-

Mass Shift: A shift of at least +3 Da (typically d4 or d5) is required to avoid overlap with the M+1 and M+2 natural isotopic envelope of the endogenous analyte.

-

Chemical Purity: >98% chemical purity and >99% isotopic enrichment to prevent "cross-talk" in the unlabelled channel.

Recommended Tracers for Murine Studies:

| Target Analyte | Recommended Tracer | Position of Label | Purpose |

|---|---|---|---|

| Cholic Acid | d4-CA | 2,2,4,4-d4 | Primary Pool Quantification |

| CDCA | d4-CDCA | 2,2,4,4-d4 | Precursor Flux Analysis |

| Beta-MCA | d5-T-β-MCA | d5 (Taurine moiety) | Muricholic Pool Turnover |

| Taurocholic Acid | d4-TCA | 2,2,4,4-d4 | Conjugated Pool Dynamics |

Experimental Protocol: In Vivo Metabolic Flux

This protocol utilizes the washout kinetic method (Lindstedt principle). A single dose of tracer is administered, and its dilution by newly synthesized endogenous bile acids is monitored over time.

Materials

-

Animals: C57BL/6J mice (Male, 8-10 weeks).

-

Tracer: d4-Cholic Acid (d4-CA) dissolved in 50 mM NaHCO3 (pH 8.5).

-

Matrix: Feces (preferred for non-invasive longitudinal sampling) or Plasma.

Workflow Steps

Step 1: Tracer Administration

-

Fast mice for 4 hours to synchronize gallbladder emptying.

-

Administer d4-CA via oral gavage.

-

Dose: 1 mg/kg body weight. (Sufficient signal without perturbing the endogenous pool size).

-

Step 2: Sample Collection (Longitudinal)

-

Transfer mice to metabolic cages or collect spot fecal samples.

-

Timepoints: 0h (pre-dose), 12h, 24h, 48h, 72h, 96h.

-

Store samples immediately at -80°C. Note: Bile acids are stable, but bacterial enzymes in feces can continue deconjugation if not frozen.

Step 3: Extraction (Feces)

-

Lyophilize feces and pulverize to a fine powder.

-

Weigh ~50 mg of powder into a bead-beating tube.

-

Internal Standard Spike: Add a different internal standard (e.g., d4-GCA or d5-TCA) to correct for extraction efficiency. Crucial: Do not use the same isotopologue as your tracer.

-

Add 1 mL alkaline methanol (MeOH + 5% NH4OH) to lyse bacterial cells and solubilize BAs.

-

Homogenize (Bead-beater: 60s @ 6 m/s).

-

Incubate at 60°C for 2 hours (ensures protein release).

-

Centrifuge (15,000 x g, 10 min). Collect supernatant.

Step 4: LC-MS/MS Analysis

-

Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Biphenyl is superior for separating MCA isomers.

-

Mobile Phase:

-

A: Water + 10 mM Ammonium Acetate (pH 9).

-

B: Methanol/Acetonitrile (50:50).

-

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Endogenous CA: m/z 407.3 → 407.3 (Pseudo-MRM) or 407.3 → 343.3.

-

Tracer d4-CA: m/z 411.3 → 411.3 or 411.3 → 347.3.

-

Visualization: Experimental Workflow

Figure 2: Workflow for Stable Isotope Dilution Analysis of Murine Bile Acids.

Data Interpretation: Calculating Pool Size & Synthesis[9]

The decay of the tracer follows first-order kinetics (assuming steady state).

Mole Percent Enrichment (MPE)

For each timepoint, calculate the enrichment of the tracer relative to the total pool:

Kinetic Plot (The Lindstedt Equation)

Plot

-

The slope of the line (

) represents the Fractional Turnover Rate (FTR) ( -

The y-intercept (

) represents the theoretical enrichment at time zero (

Quantitative Outputs

| Parameter | Formula | Description |

| Pool Size (mg) | Total circulating mass of the specific bile acid. | |

| Half-Life ( | Time required to replace 50% of the pool. | |

| Synthesis Rate (mg/day) | Daily production rate by the liver. |

Scientific Integrity & Troubleshooting

-

Isomer Separation: The critical challenge in mice is separating β-MCA from ω-MCA and Taurodeoxycholic Acid (TDCA) . Standard C18 columns often co-elute these. Recommendation: Use a Biphenyl column or a specialized C18-PFP phase.

-

Back-Exchange: Ensure the label is stable. Deuterium at C2/C4 is generally stable, but acidic conditions during extraction (if using HCl) can cause exchange. Always use alkaline extraction.

-

Enterohepatic Recycling: The method assumes the tracer mixes uniformly with the pool. Gavage ensures entry into the stomach, but gastric emptying variations can affect the

. Focus on the elimination phase (24h–96h) for slope calculation to avoid absorption artifacts.

References

-

Takahashi, S., et al. (2016). "Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans."[2][4][5][6] Journal of Lipid Research, 57(12), 2130-2137.[2] Link

-

Chiang, J. Y. L. (2009). "Bile acids: regulation of synthesis." Journal of Lipid Research, 50(10), 1955-1966. Link

-

Lindstedt, S. (1957). "The turnover of cholic acid in man."[7] Acta Physiologica Scandinavica, 40(1), 1-9. Link

-

John, C., et al. (2014). "Analysis of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry." Methods in Molecular Biology, 1109, 233-247. Link

-

Honda, A., et al. (2020). "Highly sensitive analysis of bile acids in mouse plasma, liver, and bile using LC-MS/MS." Journal of Steroid Biochemistry and Molecular Biology, 196, 105509. Link

Sources

- 1. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

Solubility Characteristics of Tauro-alpha-muricholic acid-d4 in Methanol and Water: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-alpha-muricholic acid (TαMCA) is a taurine-conjugated primary bile acid predominantly found in mice.[1] It has garnered significant interest within the scientific community for its role as a potent antagonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] For quantitative studies using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable for achieving analytical accuracy. Tauro-alpha-muricholic acid-d4 (TαMCA-d4) serves this exact purpose, enabling precise quantification of its endogenous, non-deuterated counterpart in various biological matrices.[4][5]

The utility of TαMCA-d4 in any experimental setting is fundamentally dependent on its solubility characteristics. An accurate understanding of its solubility in common laboratory solvents, such as methanol and water, is paramount for the preparation of reliable stock solutions, ensuring the validity of experimental results, and developing robust analytical methods. This guide provides a comprehensive overview of the solubility of TαMCA-d4, the underlying physicochemical principles, a summary of known quantitative data, and a detailed protocol for its empirical determination.

Core Physicochemical Principles Governing Solubility

The solubility of TαMCA-d4 is dictated by its molecular structure, which, like other bile acids, is inherently amphipathic. This dual nature, possessing both hydrophobic and hydrophilic regions, governs its interaction with different solvents.

-

Amphipathic Nature : The core of the molecule is a rigid sterol nucleus, which is hydrophobic.[6] Conversely, the molecule features several hydrophilic centers: three hydroxyl (-OH) groups and, most significantly, the taurine conjugate ending in a sulfonic acid group.[7] This sulfonic acid group is highly polar and ionizable, drastically increasing the molecule's affinity for polar solvents.

-

Taurine Conjugation : In the liver, bile acids are conjugated with either glycine or taurine before secretion.[1][6] This conjugation process increases their aqueous solubility under physiological conditions, a critical factor for their function in emulsification.[6]

-

Sodium Salt Form : TαMCA-d4 is typically supplied as a sodium salt. This salt form further enhances its solubility in aqueous and polar protic solvents compared to the free acid form, as the sulfonate group will be fully ionized.

-

Impact of Deuteration : The replacement of four protons with deuterium atoms (d4) is intended for mass differentiation in MS-based analysis.[8] For practical purposes, the effect of this minor structural modification on overall solubility is generally considered negligible. It is safe to assume that the solubility of TαMCA-d4 is highly comparable to that of its non-deuterated analog.[9]

Quantitative Solubility Data

Quantitative solubility data for Tauro-alpha-muricholic acid-d4 has been established by suppliers. The following table summarizes the available data for the sodium salt form of the compound.

| Solvent | Reported Solubility | Source |

| Methanol | ~1 mg/ml (inferred from Ethanol) | [4][10] |

| Dimethylformamide (DMF) | 10 mg/ml | [4][10] |

| Dimethyl sulfoxide (DMSO) | 10 mg/ml | [4][10] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/ml | [4][10] |

| Water | Sparingly soluble | [2] |

Note: The solubility in methanol is inferred from the reported solubility in ethanol (1 mg/ml), as they are both polar protic solvents with similar properties.

The data clearly indicates that while TαMCA-d4 is readily soluble in polar aprotic organic solvents like DMSO and DMF, its solubility is more limited in alcohols and significantly lower in purely aqueous solutions. The value provided for the DMSO:PBS mixture is particularly insightful for researchers preparing solutions for cell-based assays or other aqueous biological systems, highlighting the need for a co-solvent strategy for achieving relevant concentrations.[2][4]

Experimental Protocol for Solubility Determination

To ensure self-validation and trustworthiness, the following protocol is based on the static equilibrium method, a gold standard for solubility measurement. This method involves saturating the solvent with the solute and then quantifying the concentration of the dissolved solute in the supernatant.

I. Materials and Equipment

-

Tauro-alpha-muricholic acid-d4 (sodium salt)

-

Methanol (HPLC-grade or higher)

-

Ultrapure Water (Type I)

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Analytical balance (readable to at least 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Calibrated pipettes

-

Microcentrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Autosampler vials

-

UPLC-MS/MS system for quantification[11]

II. Workflow for Solubility Determination

Caption: Experimental workflow for determining TαMCA-d4 solubility.

III. Step-by-Step Methodology

A. Solubility in Methanol

-

Preparation : Accurately weigh approximately 2-3 mg of TαMCA-d4 into a 2 mL microcentrifuge tube. The key is to add an amount that will exceed the expected saturation point, ensuring undissolved solid remains.

-

Solvent Addition : Add exactly 1.0 mL of HPLC-grade methanol to the tube.

-

Equilibration :

-

Vortex the tube vigorously for 1-2 minutes to create a uniform suspension.

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours. Causality: This extended period of agitation is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation :

-

Remove the tube and centrifuge at 14,000 x g for 15 minutes at 25°C. Causality: Centrifugation pellets the excess, undissolved solid, allowing for the clear separation of the saturated supernatant.

-

Carefully pipette an aliquot of the clear supernatant, taking extreme care not to disturb the pellet.

-

-

Filtration : Filter the collected supernatant through a 0.22 µm syringe filter (chemically compatible with methanol, e.g., PTFE) into a clean autosampler vial. Causality: This step removes any remaining microscopic particulates, ensuring that only the dissolved solute is quantified.

-

Quantification :

-

Prepare a series of accurate dilutions of the filtered saturated solution.

-

Analyze these dilutions using a validated UPLC-MS/MS method against a calibration curve prepared with a known concentration of TαMCA-d4.

-

Calculate the concentration in the undiluted supernatant. This value represents the solubility of TαMCA-d4 in methanol at the specified temperature.

-

B. Solubility in Water

The procedure for water is identical to that for methanol, with several critical considerations due to the compound's lower aqueous solubility and potential for micelle formation.

-

Modified Equilibration : Due to the amphipathic nature of bile acids, vigorous shaking can promote the formation of micelles, which can artificially inflate the apparent solubility. Consider using a gentler agitation method (e.g., end-over-end rotation) and allow the solution to stand without agitation for 1-2 hours before centrifugation to allow for the dissipation of kinetically-trapped, non-equilibrium structures.

-

pH Consideration : The pH of the water can influence the ionization state of the molecule. Use buffered solutions (e.g., PBS at pH 7.4) for more physiologically relevant and reproducible data, as was done in the reference literature.[4]

-

Analytical Sensitivity : Given the expected low solubility (~0.2 mg/mL in a buffered system), the analytical method used for quantification must have sufficient sensitivity. UPLC-MS/MS is well-suited for this purpose.[11]

Conclusion

Tauro-alpha-muricholic acid-d4 exhibits solubility behavior characteristic of a conjugated bile acid, with high solubility in polar organic solvents like DMSO and limited solubility in alcohols and aqueous media. The provided quantitative data serves as a reliable starting point for laboratory work, while the detailed experimental protocol offers a robust framework for researchers who need to validate or determine solubility under their specific experimental conditions. A thorough understanding and application of these principles are essential for leveraging TαMCA-d4 as an effective internal standard in metabolic research and drug development.

References

-

Wikipedia. (2023). Muricholic acid. Retrieved February 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Retrieved February 17, 2026, from [Link]

-

Maitra, S. (2004). Chemistry and biology of bile acids. Current Science, 87(12), 1672-1680. Retrieved from [Link]

-

Li, T., & Chiang, J. Y. L. (2014). Bile acid signaling in metabolic disease and cancer. Journal of Lipid Research, 55(8), 1629-1643. Retrieved from [Link]

-

Sayin, S. I., Wahlström, A., Felin, J., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. Retrieved from [Link]

-

García-Cañaveras, J. C., Donato, M. T., Castell, J. V., et al. (2012). Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method. Journal of Lipid Research, 53(10), 2231-2241. Retrieved from [Link]

Sources

- 1. Muricholic acid - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tauro-α-muricholic-Acid-d-4--(sodium-salt), 1MG | Labscoop [labscoop.com]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. ContaminantDB: Tauro-beta-muricholic acid [contaminantdb.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Tauro-alpha-muricholic Acid-d4 (sodium salt) | Cayman Chemical | Biomol.com [biomol.com]

- 11. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Tauro-α-muricholic Acid in Biological Matrices

Abstract

Tauro-α-muricholic acid (T-α-MCA), a primary conjugated bile acid predominantly found in mice, has garnered significant scientific interest as a key signaling molecule and a potent natural antagonist of the farnesoid X receptor (FXR).[1][2][3] Its role in regulating bile acid homeostasis, lipid metabolism, and gut microbiota interactions makes its accurate quantification essential for research in metabolic diseases, gastroenterology, and pharmacology.[3][4] This document provides a comprehensive, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable quantification of T-α-MCA in biological matrices such as plasma and feces. The methodology emphasizes a straightforward protein precipitation extraction, efficient chromatographic separation of critical isomers, and highly selective detection using Multiple Reaction Monitoring (MRM), ensuring both accuracy and high throughput.

Introduction and Scientific Rationale

Bile acids are no longer considered mere digestive surfactants; they are now recognized as crucial hormones that activate nuclear receptors and cell signaling pathways.[5] T-α-MCA, along with its isomer Tauro-β-muricholic acid (T-β-MCA), plays a unique role in this paradigm. In mice, these bile acids act as natural antagonists to FXR, a key regulator of bile acid synthesis.[2][3] The gut microbiota can modulate the levels of these FXR antagonists, thereby influencing host metabolism.[1][2] Consequently, quantifying T-α-MCA can provide critical insights into the interplay between the gut microbiome, bile acid signaling, and the pathogenesis of diseases like non-alcoholic fatty liver disease (NAFLD) and cholesterol gallstones.[3]

LC-MS/MS is the gold standard for bile acid analysis due to its superior sensitivity and specificity, which are critical for distinguishing between numerous structurally similar and isomeric species.[6] This protocol is designed to address the analytical challenges associated with bile acid quantification, such as matrix effects and the need for robust isomer separation, by employing a stable isotope-labeled internal standard and optimized chromatography.[7][8]

Principle of the Method

The workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

-

Sample Preparation: Proteins are removed from the biological matrix (e.g., plasma) using a simple protein precipitation with cold organic solvent. This step includes the addition of a stable isotope-labeled (SIL) internal standard (e.g., Tauro-α-muricholic acid-d5), which is chemically identical to the analyte but mass-shifted. The SIL-IS is crucial for ensuring accuracy, as it co-elutes with the analyte and corrects for variability in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[8]

-

LC Separation: The extracted sample is injected into a reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 column is used with a gradient of water and organic solvent (acetonitrile/methanol), both containing a weak acid like formic acid. This setup provides the necessary retention and resolution to separate T-α-MCA from its isomers (e.g., T-β-MCA) and other endogenous bile acids.[7][9][10]

-

MS/MS Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the deprotonated parent ion of T-α-MCA ([M-H]⁻), which is then fragmented in the second quadrupole (Q2). The third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This two-stage mass filtering provides exceptional specificity and minimizes background noise.[9][11]

Experimental Workflow and Logic

The entire process, from sample receipt to data analysis, follows a structured path designed for reproducibility and accuracy.

Caption: High-level workflow for T-α-MCA quantification.

Materials and Methods

Reagents and Chemicals

-

Tauro-α-muricholic acid (T-α-MCA) analytical standard (≥98% purity)

-

Tauro-α-muricholic acid-(2,2,3,4,4-D5) sodium salt (SIL-IS)[12]

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Formic acid (Optima™ LC/MS grade)

-

Bile acid-depleted or charcoal-stripped serum (for calibration standards)

Standard and Sample Preparation Protocol

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of T-α-MCA standard, dissolve in 1 mL of methanol, and vortex thoroughly.

-

Internal Standard Stock (1 mg/mL): Prepare the SIL-IS stock solution similarly.

-

Working Solutions: Serially dilute the stock solutions in 50:50 methanol:water to prepare working standards for the calibration curve and a working solution for the SIL-IS (e.g., 1000 ng/mL). All solutions should be stored at -20°C.

Step 2: Calibration Curve Preparation

-

Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate amount of T-α-MCA working solution into a blank matrix (e.g., bile acid-depleted serum).[10]

-

Process these standards exactly like the unknown samples. This is critical for complying with FDA guidance on bioanalytical method validation for endogenous compounds, which requires matrix-matched calibrators.[13][14]

Step 3: Plasma Sample Extraction Protocol

-

Pipette 50 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the SIL-IS working solution (e.g., 1000 ng/mL) to all tubes except for double-blank samples. Vortex briefly.

-

Add 200 µL of cold acetonitrile (-20°C) to precipitate proteins.[10][11]

-

Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to enhance protein precipitation.[15]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[17]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75% Mobile Phase A, 25% Mobile Phase B) and transfer to an autosampler vial for analysis.[16]

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions, which should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Rationale |

|---|---|---|

| UHPLC System | Agilent 1290 Infinity II, Waters Acquity, or equivalent | Ensures high pressure tolerance for small particle columns, leading to better resolution and speed. |

| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent[16] | C18 chemistry provides excellent hydrophobic retention for bile acids. Small particle size enhances separation efficiency. |

| Column Temp. | 45-50 °C[9][10] | Higher temperature reduces mobile phase viscosity and can improve peak shape and separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of silanol groups on the column and promotes better ESI efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (9:1, v/v)[10] | Acetonitrile is the primary organic modifier; a small amount of methanol can improve solubility of some lipids. |

| Flow Rate | 0.4 - 0.6 mL/min[9] | Optimized for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure. |

| Injection Vol. | 2-5 µL | Kept low to prevent peak distortion and column overloading. |

| Gradient | 0-1 min: 25% B; 1-9 min: 25-65% B; 9-10 min: 65-100% B; 10-12 min: 100% B; 12.1-15 min: 25% B | A shallow gradient is crucial for resolving T-α-MCA from its closely eluting isomers like T-β-MCA.[15][18] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Mass Spectrometer | Sciex QTRAP 5500, Agilent 6495, or equivalent Triple Quadrupole[11][16] | Provides the sensitivity and specificity required for low-level quantification in complex matrices. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode[10][11] | Bile acids readily form [M-H]⁻ ions in negative mode, providing high sensitivity. |

| Capillary Voltage | -3500 V | Optimized for stable spray and maximal ion generation. |

| Gas Temp. | 290-350 °C[10][18] | Ensures efficient desolvation of the ESI droplets. |

| Gas Flow | Nebulizer: 20-30 psi; Drying Gas: 10-15 L/min | Optimized to create a fine aerosol and aid desolvation without fragmenting the precursor ion. |

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions ensure selectivity and minimize interferences. |

Table 3: Optimized MRM Transitions for T-α-MCA

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| T-α-MCA (Quantifier) | 514.3 | 80.0 | 50 | -60 to -120[11] |

| T-α-MCA (Qualifier) | 514.3 | 124.1 | 50 | -60 to -70[11] |

| T-α-MCA-d5 (IS) | 519.3 | 80.0 | 50 | -60 to -120 |

Rationale for MRM Transitions: The precursor ion at m/z 514.3 corresponds to the deprotonated T-α-MCA molecule, [C₂₆H₄₄NO₆S]⁻. The highly specific and abundant product ion at m/z 80.0 results from the cleavage of the taurine moiety, corresponding to the [SO₃]⁻ fragment.[10] A secondary, qualifier transition is monitored to confirm analyte identity. The internal standard fragments to the same product ion from its mass-shifted precursor.

Results and Method Validation

A robust bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose.[13][19] Key validation parameters according to FDA guidelines include:

-

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample.[19] This is confirmed by analyzing blank matrix from at least six sources and ensuring no significant interfering peaks are present at the retention time of T-α-MCA.

-

Calibration Curve and Linearity: The method should be linear over the expected concentration range. A typical curve for T-α-MCA ranges from 0.5 to 1000 ng/mL with a coefficient of determination (R²) > 0.99.[10]

-

Accuracy and Precision: Accuracy (% deviation from nominal value) and precision (% coefficient of variation, CV) should be within ±15% (±20% at the LLOQ) for quality control (QC) samples at low, medium, and high concentrations.[19]

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[19] For this method, an LLOQ of 0.5 ng/mL is readily achievable.[10]

-

Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in neat solution. The SIL-IS is essential to correct for any observed matrix effects.[14]

Caption: Principle of MRM detection for T-α-MCA.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Tauro-α-muricholic acid in biological samples. The protocol leverages a simple and effective sample preparation technique, optimized chromatographic separation to resolve key isomers, and the specificity of tandem mass spectrometry. The incorporation of a stable isotope-labeled internal standard ensures high accuracy and compliance with regulatory guidelines for bioanalytical validation. This method is well-suited for researchers in academic and pharmaceutical settings investigating the role of bile acid metabolism in health and disease.

References

-

B-197 Separation of Bile Acid Muricholic Acid Enantiomers by C18 Reversed-phase HPLC as a Function of Component Polarity Values of the Mobile Phase. Clinical Chemistry, Oxford Academic. Available at: [Link]

-

Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Shimadzu. Available at: [Link]

-

A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Agilent Technologies. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. MDPI. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

-

Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota. MDPI. Available at: [Link]

-

A Semi-Automated Workflow for Targeted LC/MS Analysis of Circulating Bile Acids in Plasma Samples. Agilent Technologies. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. PubMed. Available at: [Link]

-

FXR Signaling-Mediated Bile Acid Metabolism Is Critical for Alleviation of Cholesterol Gallstones by Lactobacillus Strains. Microbiology Spectrum. Available at: [Link]

-

Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations. ResearchGate. Available at: [Link]

-

Quantitative analysis of endogenous compounds. PubMed. Available at: [Link]

-

Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Available at: [Link]

-

Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. LabRulez LCMS. Available at: [Link]

-

Regulation of bile acids and their receptor FXR in metabolic diseases. Frontiers in Nutrition. Available at: [Link]

-

Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis. National Institutes of Health (NIH). Available at: [Link]

-

Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry. SpringerLink. Available at: [Link]

-

Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. otsuka.co.jp [otsuka.co.jp]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. agilent.com [agilent.com]

- 16. agilent.com [agilent.com]

- 17. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]

- 19. resolvemass.ca [resolvemass.ca]

Application Note & Protocol: Quantification of Bile Acids in Mouse Plasma using a Validated LC-MS/MS Method with T-alpha-MCA-d4 Internal Standard

Abstract

This application note provides a detailed, field-proven protocol for the extraction and quantification of bile acids from mouse plasma. The methodology employs a robust protein precipitation technique for sample cleanup and utilizes Tauro-α-muricholic Acid-d4 (T-α-MCA-d4) as an internal standard for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible workflow for bile acid analysis in preclinical studies.

Introduction: The Significance of Bile Acid Profiling

Bile acids (BAs) are not merely digestive surfactants; they are now recognized as crucial signaling molecules that regulate lipid and glucose homeostasis, inflammation, and energy expenditure through receptors like the farnesoid X receptor (FXR).[1][2][3] In rodents, the bile acid pool has a unique composition, with taurine being the primary conjugation amino acid, in contrast to glycine in humans.[1] Muricholic acids (MCAs), particularly Tauro-α-muricholic acid (T-α-MCA) and Tauro-β-muricholic acid (T-β-MCA), are abundant in mice and act as natural FXR antagonists. Consequently, accurate quantification of the bile acid profile in mouse plasma is essential for metabolic disease research, drug-induced liver injury studies, and understanding the role of the gut microbiome in host metabolism.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity, selectivity, and ability to resolve structurally similar isomers.[4][5][6] A critical component of a robust quantitative LC-MS/MS method is the use of a suitable internal standard (IS) to correct for variations in sample preparation and matrix effects.[4] A stable isotope-labeled internal standard, such as T-α-MCA-d4, is ideal as it co-elutes with the endogenous analyte and exhibits similar ionization behavior, ensuring the highest degree of accuracy.[7]

This document outlines a comprehensive workflow, from plasma collection to data acquisition, providing both the procedural steps and the scientific rationale behind them.

Materials and Reagents

| Material/Reagent | Supplier | Comments |

| Mouse Plasma (K2-EDTA) | In-house or Commercial | Store at -80°C until use. |

| Tauro-α-muricholic Acid-d4 (T-α-MCA-d4) | Cayman Chemical, etc. | Internal Standard (IS). Prepare a stock solution in methanol. |

| Methanol (LC-MS Grade) | Fisher Scientific, etc. | For protein precipitation and standard preparation. |

| Acetonitrile (LC-MS Grade) | Fisher Scientific, etc. | Alternative protein precipitation solvent and mobile phase component. |

| Water (LC-MS Grade) | In-house or Commercial | For mobile phase preparation. |

| Formic Acid (LC-MS Grade) | Sigma-Aldrich, etc. | Mobile phase modifier. |

| Ammonium Acetate (LC-MS Grade) | Sigma-Aldrich, etc. | Mobile phase modifier. |

| Microcentrifuge Tubes (1.5 mL) | Eppendorf, etc. | |

| LC-MS Vials with Inserts | Agilent, Waters, etc. |

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the sample preparation and analysis pipeline.

Caption: Workflow for bile acid extraction and analysis.

Detailed Protocol: From Plasma to Quantitation

This protocol is optimized for a 25 µL plasma sample volume. Adjust volumes proportionally for different starting amounts.

Preparation of Internal Standard Working Solution

-

Stock Solution: Prepare a 1 mg/mL stock solution of T-α-MCA-d4 in methanol.

-

Working Solution: Dilute the stock solution with methanol to a final concentration of 1000 ng/mL. This will be your Internal Standard (IS) spiking solution.

-

Expert Insight: The concentration of the IS should be chosen to be within the linear range of the assay and ideally close to the expected median concentration of the endogenous analytes for the most accurate correction.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis.[8] Acetonitrile and methanol are the most common solvents used for this purpose.[8][9] We recommend using cold methanol for efficient precipitation.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 25 µL of mouse plasma. Place the tube on ice.

-

Internal Standard Addition: Add 100 µL of the cold ( -20°C) IS working solution (1000 ng/mL T-α-MCA-d4 in methanol) to the plasma sample. The 1:4 ratio of plasma to organic solvent is crucial for effective protein precipitation.[1][8]

-

Precipitation and Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[8]

-

Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000-16,000 x g for 10-15 minutes at 4°C.[1][8] This step will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant (containing the bile acids and IS) to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator (e.g., Genevac) at 35°C.[1]

-

Reconstitution: Reconstitute the dried extract in 100 µL of a 1:1 (v/v) methanol:water solution.[10] Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Final Centrifugation: Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer to Vial: Transfer the final supernatant to an LC-MS vial with an insert for analysis.

LC-MS/MS Analysis

The following conditions serve as a robust starting point and should be optimized for your specific instrument and the particular bile acids of interest.

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides superior resolution and shorter run times compared to traditional HPLC.[4] |

| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) | C18 columns provide excellent retention and separation for the diverse polarities of bile acids.[1][11] |

| Column Temperature | 50-55°C | Higher temperatures can improve peak shape and reduce viscosity, leading to better chromatography.[1][12] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidic modifiers promote protonation for positive ion mode, while acetate is suitable for negative ion mode.[1][13] |

| Mobile Phase B | Acetonitrile/Methanol (95:5, v/v) with 0.1% Formic Acid | The organic phase elutes the bile acids from the column. |